1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene is a complex organic compound characterized by its unique structure, which includes a pentafluorobenzene ring and a butoxy-carboxylato-oxobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene typically involves multiple steps, including the formation of the butoxy-carboxylato-oxobutan-2-yl group and its subsequent attachment to the pentafluorobenzene ring. Common synthetic routes may involve the use of reagents such as butyl alcohol, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bromopentafluorobenzene: Shares the pentafluorobenzene ring but differs in the substituent groups attached to the ring.
Pentafluorophenyl derivatives: Various derivatives with different functional groups attached to the pentafluorobenzene ring.
Uniqueness
1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound in research and industry.
Properties
CAS No. |
62332-34-7 |
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Molecular Formula |
C16H15F5NO5- |
Molecular Weight |
396.29 g/mol |
IUPAC Name |
(4S)-5-butoxy-5-oxo-4-[(2,3,4,5,6-pentafluorobenzoyl)amino]pentanoate |
InChI |
InChI=1S/C16H16F5NO5/c1-2-3-6-27-16(26)7(4-5-8(23)24)22-15(25)9-10(17)12(19)14(21)13(20)11(9)18/h7H,2-6H2,1H3,(H,22,25)(H,23,24)/p-1/t7-/m0/s1 |
InChI Key |
TVARGDIZZUHELS-ZETCQYMHSA-M |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)[O-])NC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)[O-])NC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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